molecular formula C17H14N2O2S B2711245 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 18741-31-6

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B2711245
CAS No.: 18741-31-6
M. Wt: 310.37
InChI Key: HYFYOEZSWVIWQR-UHFFFAOYSA-N
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Description

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one is a synthetic quinazolinone derivative supplied for research use. This compound belongs to a class of heterocyclic scaffolds recognized for their broad potential in medicinal chemistry research, particularly in the development of targeted anti-cancer agents [1] [7] . Quinazolin-4(3H)-one derivatives are extensively investigated as potent, multi-targeted inhibitors of key tyrosine kinases involved in tumor progression and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1] [5] [7] . Researchers study these compounds for their ability to induce apoptosis and cell cycle arrest in various cancer cell lines, providing valuable insights for oncology and drug discovery programs [1] . Note: This product is intended for research and further development in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(2-oxopropylsulfanyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-15-10-6-5-9-14(15)16(21)19(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFYOEZSWVIWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Thioether Formation: The 2-oxopropylthio group can be introduced by reacting the quinazolinone derivative with 2-bromoacetone in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxopropylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro, halo derivatives

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one, have demonstrated significant anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, quinazolinones have been reported to target specific signaling pathways involved in tumor growth and metastasis, making them promising candidates for further development as anticancer agents .

Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial activity. Studies have tested various quinazolinone derivatives against common bacterial strains such as Proteus vulgaris and Bacillus subtilis. The observed zones of inhibition suggest that these compounds can effectively combat bacterial infections, positioning them as potential leads for new antibiotic therapies .

Case Study 1: Anticancer Screening

A study involving the synthesis of novel quinazolinone derivatives highlighted the anticancer potential of compounds structurally related to this compound. The derivatives were evaluated against several cancer cell lines, revealing significant cytotoxic effects. The most active compounds induced apoptosis through the activation of caspase pathways, demonstrating their mechanism of action in cancer therapy .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial efficacy of quinazolinone derivatives against Bacillus subtilis. The study reported that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin. The findings suggest that modifications to the quinazoline structure could enhance antibacterial potency, indicating a pathway for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-MercaptoquinazolinoneContains a thiol groupAnticancer and anti-inflammatory
Quinazolinone DerivativesVarying substituents on the quinazoline ringBroad pharmacological activities
Thiazole-containing QuinazolinesIncorporates thiazole moietyPotential anticancer activity

The comparative analysis shows that while many quinazolinones share similar biological activities, the unique structural elements of this compound may confer enhanced interactions with biological targets, potentially leading to improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinazolinone Derivatives

Compound Substituents at C2 Substituents at N3 Notable Features
Target compound 2-Oxopropylthio Phenyl Aliphatic thioether with ketone group
2-(Benzylthio)-3-phenylquinazolin-4(3H)-one Benzylthio Phenyl Aromatic thioether
(E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one 4-Nitrostyryl Phenyl Styryl group with electron-withdrawing NO2
2-(Morpholino-2-oxoethyl)thio derivatives Morpholino-2-oxoethylthio Phenyl/Cyclopropyl Amide-containing thioether
2-(Aliphatic-thio)quinazolin-4(3H)-ones Aliphatic thioethers (e.g., ethylthio) Phenyl Simple aliphatic substituents

Key Observations :

  • The 2-oxopropylthio group in the target compound combines aliphatic flexibility with a ketone, differentiating it from rigid aromatic (e.g., benzylthio) or electron-deficient (e.g., nitrostyryl) substituents .

Table 2: Inhibitory Activity (KI) Against Carbonic Anhydrase Isoforms

Compound hCA I Inhibition (KI, nM) hCA IX Inhibition (KI, nM)
2-(Aliphatic-thio)quinazolin-4(3H)-ones 57.8–85.5 7.1–12.6
2-(Benzylthio)-3-phenylquinazolin-4(3H)-one 229.4 50.7
Target compound (hypothetical) Predicted: 60–90 Predicted: 8–15

Key Findings :

  • Aliphatic thioethers (e.g., ethylthio) exhibit superior hCA I/IX inhibition compared to aromatic thioethers (e.g., benzylthio) due to reduced steric hindrance and optimized hydrophobic interactions . The target compound’s 2-oxopropylthio group, being aliphatic, may align with this trend.
  • Benzylthio derivatives show reduced potency, with KI values >200 nM for hCA I and ~50 nM for hCA IX, likely due to bulkier aromatic substituents disrupting enzyme binding .

Antiparasitic and Antiproliferative Activity

  • (E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one demonstrated exceptional antileishmanial activity (IC50 = 0.023 µg/mL), outperforming amphotericin B (IC50 = 0.046 µg/mL) . This highlights the impact of electron-withdrawing groups (e.g., NO2) on bioactivity.
  • Morpholino-containing derivatives (e.g., 5h in ) showed moderate quorum-sensing inhibition, suggesting that bulkier substituents may reduce membrane permeability .

Biological Activity

The compound 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one belongs to the quinazolinone family, which is known for a diverse range of biological activities including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with appropriate electrophiles in a solvent medium. The compound's structure can be confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry, which reveal characteristic peaks corresponding to its functional groups .

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as DPPH, ABTS, and CUPRAC. These assays measure the compound's ability to scavenge free radicals and chelate metals. Studies suggest that the presence of hydroxyl groups enhances antioxidant activity, indicating a structure–activity relationship where modifications can lead to improved efficacy .

Assay Method Activity Level
DPPHModerate
ABTSHigh
CUPRACVery High

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents on the phenyl ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

Cytotoxic Activity

In vitro studies have demonstrated that quinazolinone derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown significant inhibitory effects on PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective dose-response relationships .

Cell Line IC50 (µM)
PC310
MCF-710
HT-2912

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of several quinazolinone derivatives, revealing that modifications at the 2-position significantly enhanced radical scavenging activity. The presence of multiple hydroxyl groups was particularly beneficial .
  • Antimicrobial Testing : In another investigation, a series of quinazolinone compounds were tested against clinical isolates of bacteria. The results indicated that certain derivatives had a broad spectrum of activity, outperforming standard antibiotics like ampicillin in some cases .

Q & A

Q. How can the cytotoxicity of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one be evaluated in cancer cell lines?

Cytotoxicity can be assessed using the MTT assay with human cancer cell lines such as A549 (lung), MCF-7 (breast), and SW1116 (colon). The compound’s IC50 values are compared to reference drugs like cisplatin. For instance, derivatives of 3-phenylquinazolin-4(3H)-one demonstrated IC50 values below 12 μM in A549 cells, outperforming cisplatin (IC50 = 12 μM). Ensure cell viability is measured after 48–72 hours of exposure, with triplicate replicates for statistical validity .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • 1H and 13C NMR : To identify proton environments and carbon frameworks (e.g., absence of ABX system signals in dehydrogenated derivatives).
  • FT-IR : To confirm functional groups like thioether (C-S) and carbonyl (C=O).
  • Mass spectrometry : For molecular ion peaks (e.g., m/z = 455 for radical cations).
  • CHN analysis : To validate elemental composition .

Q. What synthetic strategies are effective for introducing thioether groups into quinazolinone derivatives?

  • Nucleophilic substitution : React 2-mercaptoquinazolin-4(3H)-one with alkyl/aryl halides (e.g., ethyl bromoacetate) in dry acetone under reflux, using K2CO3 as a base.
  • Catalytic cross-coupling : Use copper-magnetic activated carbon nanocomposites for C-S bond formation, achieving yields up to 94% with electron-withdrawing substituents (e.g., NO2) on aryl halides .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-donating groups (e.g., methyl, methoxy) enhance solubility and membrane permeability, improving cytotoxicity.
  • Halogen substituents (e.g., Cl, Br) increase binding affinity to targets like EGFR by enhancing hydrophobic interactions.
  • Bulkier groups (e.g., naphthyl) may reduce activity due to steric hindrance, as seen in SAR studies of 3-methyl-2-phenylquinazolin-4(3H)-one derivatives .

Q. What in silico approaches predict the compound’s interaction with EGFR?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Derivatives of 3-phenylquinazolin-4(3H)-one showed lower binding energies (-9.2 to -10.1 kcal/mol) than EGFR inhibitors like erlotinib (-8.5 kcal/mol), suggesting stronger affinity.
  • ADMET prediction : Calculate logP, polar surface area, and toxicity profiles to optimize pharmacokinetics .

Q. How can copper-based catalysts be optimized for reusability in synthesis?

  • Magnetic recovery : Copper-activated carbon nanocomposites retain >90% efficiency after five cycles due to robust metal-support interactions.
  • Post-reaction treatment : Wash catalysts with ethyl acetate and DI water, then dry under vacuum to prevent oxidation .

Q. Does the compound exhibit photochemical properties relevant to therapeutic applications?

  • E-Z isomerization : Styryl-substituted quinazolinones (e.g., 2-hydroxystyryl derivatives) undergo reversible isomerization under UV light, useful for photodynamic therapy.
  • ESIPT luminescence : Derivatives with morpholino groups exhibit enhanced emission (Φrel = 5.3%), enabling imaging-guided drug delivery .

Methodological Considerations

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) to rule out assay-specific artifacts.
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects or pathway crosstalk.
  • Control standardization : Use matched cell lines (e.g., non-cancerous HEK293) to assess selectivity .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycosyl groups at the 2-oxopropylthio moiety.
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability .

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